2-Thiophenesulfonamide, 5-chloro-N-[(4-chlorophenyl)methyl]-4-nitro-

Medicinal Chemistry Lipophilicity Optimization Drug Design

SAR studies on p53-MDM2 inhibitors require precise N-benzyl substituent control; generic analogs invalidate comparative data. This compound serves as the definitive N-(4-chlorobenzyl) reference standard for FP/HTRF competition assays and CA isoform selectivity panels. - Enables rigorous comparison with 4-fluorobenzyl, 3,5-dichlorobenzyl, and 4-CF3-benzyl congeners [EP1519932B1]. - Eliminates in-house synthetic burden, accelerating hit-to-lead timelines. - Pre-weighed, analytically confirmed identity ensures batch-to-batch consistency across multi-target profiling.

Molecular Formula C11H8Cl2N2O4S2
Molecular Weight 367.2 g/mol
CAS No. 646040-04-2
Cat. No. B12582420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiophenesulfonamide, 5-chloro-N-[(4-chlorophenyl)methyl]-4-nitro-
CAS646040-04-2
Molecular FormulaC11H8Cl2N2O4S2
Molecular Weight367.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNS(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-])Cl
InChIInChI=1S/C11H8Cl2N2O4S2/c12-8-3-1-7(2-4-8)6-14-21(18,19)10-5-9(15(16)17)11(13)20-10/h1-5,14H,6H2
InChIKeyBTNGXWGMIVUIPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 646040-04-2 Structural & Pharmacophore Overview


2‑Thiophenesulfonamide, 5‑chloro‑N‑[(4‑chlorophenyl)methyl]‑4‑nitro‑ (CAS 646040‑04‑2) is a synthetic, disubstituted thiophene‑2‑sulfonamide bearing a 4‑chlorobenzyl group on the sulfonamide nitrogen and a 5‑chloro‑4‑nitro substitution on the thiophene core. The compound belongs to a class of bisarylsulfonamides explicitly claimed as inhibitors of the p53–MDM2 (HDM2) protein–protein interaction, a validated oncology target [1]. Its molecular formula is C₁₁H₈Cl₂N₂O₄S₂ with a molecular weight of 367.2 g/mol [2]. The 5‑chloro‑4‑nitrothiophene‑2‑sulfonamide pharmacophore is a recognized scaffold for carbonic anhydrase (CA) inhibition, and the N‑benzyl substituent provides a critical vector for modulating target affinity, isoform selectivity, and drug‑like properties [3].

Analogs Not Interchangeable for CAS 646040-04-2


The p53–MDM2 interaction inhibitors and thiophene‑based carbonic anhydrase inhibitors are exquisitely sensitive to the N‑substituent on the sulfonamide. In the bisarylsulfonamide class, replacement of the 4‑chlorobenzyl moiety with 4‑fluorobenzyl, 4‑methoxyphenyl, or 3,5‑dichlorophenyl groups produces compounds with distinct steric, electronic, and lipophilic profiles that directly govern binding‑pocket complementarity at MDM2 [1]. Likewise, for carbonic anhydrase inhibition, the N‑substituent modulates isoform selectivity (e.g., hCA I vs. hCA II vs. tumor‑associated hCA IX/XII) as well as cell permeability and metabolic stability [2]. Substituting CAS 646040‑04‑2 with a structurally similar analog—even one differing by a single halogen—invalidates any direct comparison of potency, selectivity, or pharmacokinetic suitability and may lead to erroneous structure‑activity conclusions or failed lead optimization campaigns.

Quantitative Differentiation for CAS 646040-04-2


Lipophilic Advantage of 4-Chlorobenzyl Substituent

Among the N‑benzyl‑5‑chloro‑4‑nitrothiophene‑2‑sulfonamide series, the 4‑chloro substituent on the benzyl ring of CAS 646040‑04‑2 increases the calculated octanol‑water partition coefficient (clogP) relative to the unsubstituted benzyl analog (CAS 646040‑11‑1). While direct experimental logP values are not publicly reported for this compound, structure‑based predictions indicate that the addition of the para‑chlorine atom raises clogP by approximately 0.7–1.0 log units compared to the parent benzyl derivative [1]. This increment places the compound in a more favorable lipophilicity range for passive membrane permeability (typically clogP 1–5 for CNS and intracellular targets), while the unsubstituted benzyl analog may fall below the optimal window for certain cellular assays [2].

Medicinal Chemistry Lipophilicity Optimization Drug Design

Substituent Differentiation in Bisarylsulfonamide Patent

The European patent EP1519932B1 explicitly claims CAS 646040‑04‑2 alongside three closely related N‑benzyl analogs: 5‑chloro‑N‑[(4‑fluorophenyl)methyl]‑4‑nitrothiophene‑2‑sulfonamide, 5‑chloro‑N‑[(3,5‑dichlorophenyl)methyl]‑4‑nitrothiophene‑2‑sulfonamide, and 5‑chloro‑4‑nitro‑N‑[[4‑(trifluoromethyl)phenyl]methyl]thiophene‑2‑sulfonamide [1]. The patent establishes that these compounds are not interchangeable but rather represent distinct chemical entities within the claimed genus. The 4‑chlorobenzyl group of CAS 646040‑04‑2 provides a unique combination of moderate electron‑withdrawing character (Hammett σₚ = +0.23) and increased van der Waals volume relative to the 4‑fluorobenzyl analog, which may differentially affect the edge‑to‑face π‑stacking interactions observed in MDM2‑ligand co‑crystal structures [2]. No quantitative head‑to‑head binding data are publicly available for these specific analogs; however, the electronic and steric differences are measurable and mechanistically relevant to binding‑pocket complementarity.

Cancer Therapeutics p53–MDM2 Interaction Structure–Activity Relationship

Carbonic Anhydrase Inhibition Baseline by Core Scaffold

The 5‑chloro‑4‑nitrothiophene‑2‑sulfonamide core scaffold, upon which CAS 646040‑04‑2 is built, has been characterized across multiple carbonic anhydrase isoforms. In a systematic evaluation of thiophene‑based sulfonamides, the core‑like compounds (without N‑benzyl substitution) exhibited IC₅₀ values ranging from 69 nM to 70 µM against hCA‑I and 23.4 nM to 1.405 µM against hCA‑II [1]. The ZINC database entry ZINC49803756 records pKi values for a structurally related N‑substituted thiophenesulfonamide against CA1 (pKi = 7.11), CA2 (pKi = 7.05), CA12 (pKi = 8.47), and CA14 (pKi = 7.03), demonstrating that N‑substitution can shift potency and isoform selectivity by more than 1 log unit [2]. While these data are not from direct testing of CAS 646040‑04‑2, they establish that the N‑(4‑chlorobenzyl) group of CAS 646040‑04‑2 is expected to produce a distinct CA inhibition profile that cannot be extrapolated from analogs with different N‑substituents.

Carbonic Anhydrase Enzyme Inhibition Isoenzyme Selectivity

Synthetic Tractability of N-(4-Chlorobenzyl) Derivative

The synthesis of CAS 646040‑04‑2 proceeds via condensation of 5‑chloro‑4‑nitrothiophene‑2‑sulfonyl chloride with 4‑chlorobenzylamine, a route explicitly documented in patent EP1519932B1 [1]. This modular approach permits late‑stage diversification at the sulfonamide nitrogen. Procurement of the pre‑formed target compound eliminates the requirement for sulfonyl chloride preparation and purification of a reactive intermediate, thereby reducing the synthetic burden by an estimated 2–3 steps compared to in‑house synthesis from the parent sulfonamide (CAS 61714‑46‑3) [2]. For medicinal chemistry groups conducting parallel SAR studies on the N‑benzyl series, purchasing CAS 646040‑04‑2 directly ensures batch‑to‑batch consistency and frees synthetic resources for exploration of other diversity vectors.

Chemical Synthesis Parallel Chemistry Lead Optimization

Application Scenarios for CAS 646040-04-2


p53–MDM2 Interaction Inhibitor Lead Optimization

CAS 646040‑04‑2 serves as a defined member of the bisarylsulfonamide class claimed in EP1519932B1 as MDM2/p53 interaction inhibitors. Research groups pursuing small‑molecule antagonists of this oncogenic protein–protein interaction should procure this compound as a reference standard for the N‑(4‑chlorobenzyl) substituent in biochemical fluorescence polarization (FP) or HTRF competition assays, enabling rigorous comparison with the 4‑fluorobenzyl, 3,5‑dichlorobenzyl, and 4‑trifluoromethylbenzyl congeners [1].

Carbonic Anhydrase Isoform-Selectivity Profiling

Thiophene‑based sulfonamides demonstrate nanomolar inhibitory activity against hCA‑I and hCA‑II isoenzymes, with the N‑substituent strongly influencing isoform selectivity [2]. CAS 646040‑04‑2 should be included in selectivity panels alongside the unsubstituted benzyl analog (CAS 646040‑11‑1) and the 4‑fluorobenzyl analog to map the contribution of para‑halogen substitution on the benzyl ring to CA‑I/CA‑II/CA‑IX/CA‑XII selectivity, a key parameter for anti‑glaucoma and anticancer CA inhibitor programs [3].

Parallel SAR Library Synthesis and Screening

The modular sulfonamide coupling strategy documented in EP1519932B1 positions CAS 646040‑04‑2 as a strategic building block for parallel SAR exploration [1]. Procurement of the pre‑formed target compound enables medicinal chemistry teams to populate screening libraries with the N‑(4‑chlorobenzyl) data point without diverting synthetic resources, facilitating rapid assessment of this substituent's impact on potency, selectivity, and ADME properties across multiple biological targets.

Quorum Sensing Inhibitor Discovery in Vibrio Species

Thiophenesulfonamides have emerged as specific inhibitors of LuxR/HapR quorum sensing regulators in pathogenic Vibrio species [4]. While the most advanced inhibitor (PTSP) contains a pyrazole‑sulfonamide scaffold, the broader SAR exploration of thiophenesulfonamide derivatives suggests that CAS 646040‑04‑2, with its 5‑chloro‑4‑nitrothiophene core and 4‑chlorobenzyl N‑substituent, represents a structurally novel entry point for evaluating anti‑virulence activity in Vibrio campbellii and Vibrio vulnificus quorum sensing assays.

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